5-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine
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Overview
Description
5-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . This particular compound is characterized by the presence of a difluorophenyl group attached to the thiazole ring, which can influence its chemical and biological properties.
Preparation Methods
The synthesis of 5-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine typically involves the reaction of 2,6-difluorobenzyl bromide with thioamide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The difluorophenyl group can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
5-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
The uniqueness of this compound lies in the presence of the difluorophenyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C10H8F2N2S |
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Molecular Weight |
226.25 g/mol |
IUPAC Name |
5-[(2,6-difluorophenyl)methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H8F2N2S/c11-8-2-1-3-9(12)7(8)4-6-5-14-10(13)15-6/h1-3,5H,4H2,(H2,13,14) |
InChI Key |
CFOZMBZHTFNWQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC2=CN=C(S2)N)F |
Origin of Product |
United States |
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